molecular formula C19H18FN3O3S B2474716 N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 455926-84-8

N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2474716
CAS No.: 455926-84-8
M. Wt: 387.43
InChI Key: XDTZCBJGZTUKBD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine-based compound of significant interest in medicinal chemistry and oncology research. This molecule is recognized for its potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) [1] . CDK9 is a key regulator of transcription, as it phosphorylates RNA polymerase II, and its inhibition leads to the rapid downregulation of short-lived anti-apoptotic proteins and oncogenes, such as Mcl-1 [1] . Consequently, this compound induces apoptosis in cancer cells and is investigated as a potential therapeutic agent for various malignancies. Research into this specific carboxamide derivative is crucial as it helps elucidate structure-activity relationships within the dihydropyrimidine scaffold, guiding the development of more selective and potent CDK9 inhibitors [1] . Its primary research value lies in its utility as a chemical tool to study transcriptional control in cancer models and to explore novel pathways for targeted cancer therapy.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(27)21-10)11-3-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZCBJGZTUKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of thioxo-pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidines. The specific structure of the compound includes a fluorophenyl group and methoxy-substituted phenol, which are crucial for its biological efficacy.

Table 1: Structural Features of the Compound

FeatureDescription
Fluorine SubstitutionPresent at para position (4-fluoro)
Hydroxy GroupLocated at para position (4-hydroxy)
Methoxy GroupPresent at meta position (3-methoxy)
Methyl GroupLocated at position 6
Thioxo GroupAt position 2

Overview

The biological activity of this compound has been primarily evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. The presence of hydrophobic substituents enhances their effectiveness against various microbial strains.

Case Studies and Findings

  • Antibacterial Activity :
    • In vitro studies demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested .
    • A comparative study indicated that modifications in the substituents significantly affected antibacterial potency, with certain derivatives showing up to five times higher activity than standard antibiotics .
  • Antifungal Activity :
    • The compound also displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values similar to those observed for antibacterial activity .
    • SAR studies revealed that the introduction of methoxy groups at specific positions enhanced antifungal efficacy, suggesting a potential pathway for developing new antifungal agents .

Table 2: Biological Activity Summary

Activity TypeMicroorganismMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntifungalCandida albicans128
AntifungalAspergillus niger128

Structure-Activity Relationship (SAR)

The SAR analysis highlights how variations in chemical structure influence biological activity. The following points summarize key findings:

  • Hydrophobic Substituents : The presence of small hydrophobic groups at specific positions enhances the interaction with bacterial cell membranes, increasing permeability and efficacy.
  • Functional Groups : Hydroxy and methoxy groups contribute to increased solubility and bioavailability, which are critical for antimicrobial activity .
  • Thioxo Group : This moiety is essential for maintaining biological activity; modifications here can lead to significant changes in potency.

Preparation Methods

Formation of β-Ketoamide Intermediate

The synthesis begins with preparing N-(4-fluorophenyl)-3-oxobutanamide, a critical β-ketoamide precursor. Source details this step via condensation of ethyl acetoacetate (12.75 ml, 0.10 mol) with 4-fluoroaniline (10 ml, 0.10 mol) in xylene (30 ml) and pyridine (1 ml) under reflux for 8 hours. The reaction employs a Dean-Stark apparatus to remove water, achieving 63% yield after alkaline extraction and acid precipitation. Key characterization data include:

  • 1H-NMR (DMSO-D6): δ 2.20 (s, 2H), 3.39 (s, 3H), 7.17 (t, 2H), 7.71 (t, 2H), 10.16 (s, 1H).
  • EI-MS: m/z 196.04 (M+H).

Biginelli Multicomponent Reaction

Classic Acid-Catalyzed Cyclocondensation

The core tetrahydropyrimidine ring forms via the Biginelli reaction, substituting urea with thiourea to introduce the 2-thioxo group. Source demonstrates this using thiourea (1.3 mmol), β-ketoamide derivatives, and 4-hydroxy-3-methoxybenzaldehyde in ethanol with HCl catalysis. Refluxing for 6–9 hours yields 69–72% of the target compound after recrystallization.

Representative Conditions:

  • Solvent: Ethanol (30 ml)
  • Catalyst: Concentrated HCl (8 drops)
  • Temperature: Reflux (78°C)
  • Work-Up: Filtration, washing with water, recrystallization from ethanol.

Lewis Acid-Catalyzed Optimization

Source reports enhanced efficiency using FeCl3 (0.2 mmol) in ethanol under reflux, reducing reaction time to 6 hours while maintaining yields of 53–65%. This method avoids harsh acidic conditions, favoring metal coordination to activate carbonyl groups.

Solvent-Free and Green Chemistry Approaches

Grindstone Synthesis with CuCl2·2H2O

Source outlines a solvent-free method where N-(4-fluorophenyl)-3-oxobutanamide, thiourea, and 4-hydroxy-3-methoxybenzaldehyde are ground with CuCl2·2H2O (10 mol%) at 80°C for 2 hours. This approach achieves 70–75% yield, eliminating solvent waste and reducing energy consumption.

Advantages:

  • Reaction Time: 2 hours vs. 6–9 hours in solution
  • Yield: Comparable to traditional methods
  • Environmental Impact: Reduced solvent use.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The target compound’s structure is validated via:

  • 1H-NMR (DMSO-D6): δ 2.38 (s, 3H, CH3), 5.49 (s, 1H, C4-H), 6.8–7.5 (m, aromatic protons), 9.60 (s, 1H, NH).
  • 13C-NMR: Peaks at 21.34 (CH3), 52.81 (C4), 108.04–163.54 (aromatic and carbonyl carbons).
  • EI-MS: m/z 409.06 (M-H).

Comparative Analysis of Methods

Method Catalyst Solvent Time (h) Yield (%)
Classic Biginelli HCl Ethanol 8 63
FeCl3-Catalyzed FeCl3 Ethanol 6 65
Grindstone CuCl2·2H2O Solvent-free 2 70

Challenges and Optimization Strategies

regioselectivity and Byproduct Formation

The electron-rich 4-hydroxy-3-methoxyphenyl group may slow aldehyde reactivity, necessitating extended reflux times. Source notes that electron-withdrawing substituents on the aldehyde accelerate cyclization, suggesting microwave assistance could improve kinetics.

Purification Techniques

Recrystallization from ethanol or acetone-petroleum ether mixtures resolves solubility challenges posed by the polar carboxamide and thioxo groups. Column chromatography (chloroform/methanol) further purifies analogs with complex substituents.

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